

## Potential Therapeutic Applications of JTH-601: A Technical Guide

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Compound of Interest		
Compound Name:	JTH-601 free base	
Cat. No.:	B1673103	Get Quote

Disclaimer: Initial searches for "JTH-601" did not yield a specific therapeutic agent. However, several similarly named compounds in active clinical development were identified. This guide focuses on two of the most prominent and data-rich of these, TERN-601 and GBT601, which are likely the subject of interest.

## Part 1: TERN-601 - An Oral GLP-1 Receptor Agonist for Obesity

#### 1.1. Core Concept

TERN-601 is an orally administered, small-molecule glucagon-like peptide-1 receptor (GLP-1R) agonist being developed by Terns Pharmaceuticals for the treatment of obesity.[1] Its mechanism of action is designed to stimulate insulin release, inhibit glucagon secretion, and act as a satiety signal, ultimately leading to reduced food intake and weight loss.[2]

#### 1.2. Quantitative Data Summary

The following tables summarize the key quantitative findings from the Phase 1 clinical trial of TERN-601 in healthy adults with obesity or who are overweight.[3][4]

Table 1: Efficacy of TERN-601 in a 28-Day Phase 1 MAD Trial



Metric	Result
Maximum Placebo-Adjusted Mean Weight Loss	4.9% (p<0.0001) at 740 mg once-daily dose
Maximum Absolute Mean Weight Loss	5.5% over 28 days
Responder Rate (≥5% Body Weight Loss)	67% of participants at the highest dose

Table 2: Safety and Tolerability of TERN-601 in a 28-Day Phase 1 MAD Trial

Metric	Finding	Citation
Treatment-Emergent Adverse Events (AEs)	>95% were mild	
Gastrointestinal AEs	All were mild to moderate, consistent with the GLP-1R agonist class	
Treatment Interruptions/Discontinuations	None related to the treatment at any dose	_
Clinically Significant Changes	No meaningful changes in liver enzymes, vital signs, or ECGs	_

Table 3: Pharmacokinetics of TERN-601

Parameter	Value	Citation
Effective Half-life	9-10 hours	
Target Coverage	Sustained 24-hour coverage with once-daily dosing	_

#### 1.3. Experimental Protocols



#### 1.3.1. Phase 1 Single and Multiple-Ascending Dose (SAD/MAD) Trial

- Objective: To assess the safety, tolerability, pharmacokinetics (PK), and pharmacodynamics (PD) of TERN-601.
- Design: A randomized, double-blind, placebo-controlled trial consisting of two parts.
  - Part 1 (SAD): This single ascending dose study evaluated five once-daily TERN-601 dose levels. The starting dose was 30 mg, with subsequent dose levels determined by emerging safety and PK data from previous cohorts.
  - Part 2 (MAD): Participants received titrated doses of TERN-601 for 28 days.
- Participants:
  - SAD: Approximately 40 healthy participants with a Body Mass Index (BMI) of ≥25 kg/m<sup>2</sup> and <40 kg/m<sup>2</sup>.
  - MAD: Approximately 72 healthy participants with a BMI of ≥27 kg/m<sup>2</sup> to <40 kg/m<sup>2</sup>.
- Primary Endpoint: Safety and tolerability of TERN-601 administered once-daily for 28 days.
- Secondary Endpoints: Pharmacokinetics, and efficacy as measured by body weight loss after 28 days of treatment, and other exploratory markers.

#### 1.4. Visualizations



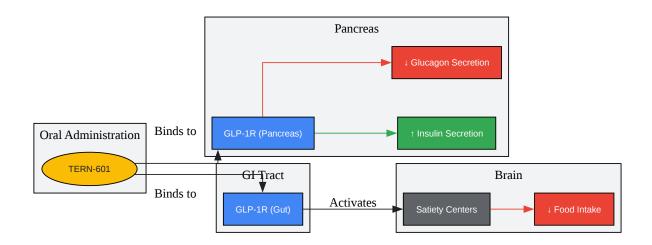


Diagram 1: TERN-601 GLP-1R Agonist Signaling Pathway.



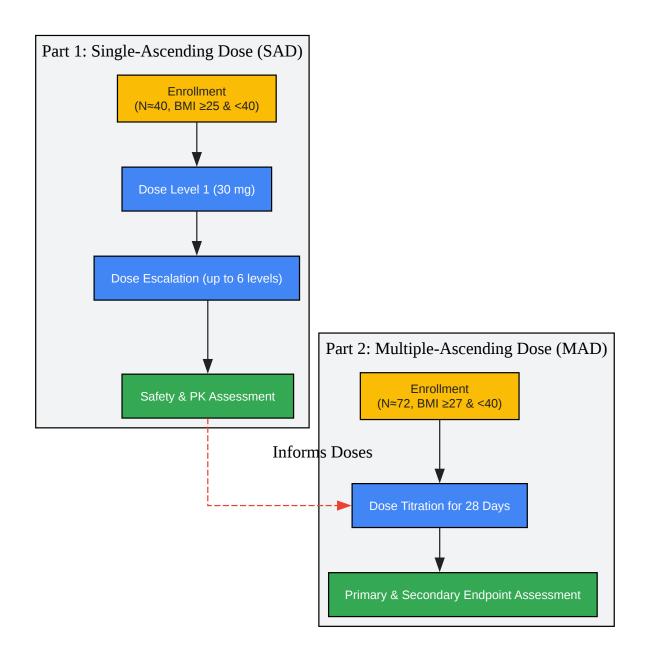


Diagram 2: TERN-601 Phase 1 Clinical Trial Workflow.

# Part 2: GBT601 (Osivelotor) - A Sickle Hemoglobin Polymerization Inhibitor for Sickle Cell Disease

2.1. Core Concept



GBT601 (also known as GBT021601 and osivelotor) is a next-generation sickle hemoglobin (HbS) polymerization inhibitor developed by Global Blood Therapeutics (a subsidiary of Pfizer). It has the same mechanism of action as the approved drug Oxbryta (voxelotor) but is designed to have greater efficacy at lower doses. GBT601 works by increasing hemoglobin's affinity for oxygen, which stabilizes the oxygenated state of HbS and prevents the polymerization that leads to red blood cell sickling.

#### 2.2. Quantitative Data Summary

The following tables summarize key quantitative findings from the clinical trials of GBT601.

Table 4: Efficacy of GBT601 in a Phase 2/3 Trial (Part A, 12 Weeks)

Metric (Mean Change from Baseline)	100 mg Dose (n=13)	150 mg Dose (n=12)	Citation
Hemoglobin (g/dL)	+2.63 (SD 1.42)	+3.27 (SD 1.70)	
Hematocrit (%)	+7.83 (SD 4.06)	+9.73 (SD 4.26)	-
Erythropoietin (IU/L)	-121.7 (SD 346.3)	-89.9 (SD 243.4)	-

Table 5: Pharmacodynamics of GBT601 from a Phase 1 MAD Trial in SCD Patients

Metric	Result	Citation
Average Hemoglobin Occupancy	>30% with 100 mg daily doses	
Change in Hemoglobin (>1.0 g/dL)	Achieved by all patients	_
Change in Hemoglobin (≥2.7 g/dL)	Achieved by 4 out of 6 patients	_

#### 2.3. Experimental Protocols

#### 2.3.1. Phase 1 Trial in SCD Patients



- Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of GBT601.
- Design: A single-arm, intra-patient, single and multiple ascending dose trial.
  - SAD Portion: Patients received a single 100 mg dose.
  - Washout Period: 8 weeks.
  - MAD Portion: Patients received a 300 mg loading dose on day one, a 200 mg loading dose on day two, followed by a 50 mg daily maintenance dose for five weeks.
- Participants: Six adult patients with SCD (HbSS genotype) and hemoglobin levels between 5.5 g/dL and 10.5 g/dL.
- Primary Outcome: Safety and tolerability assessed at 14 weeks.

#### 2.3.2. Phase 2/3 Trial (NCT05431088)

- Objective: To evaluate the safety, tolerability, and efficacy of GBT601.
- Design: A randomized, multicenter, three-part study.
  - Part A (Phase 2): A 12-week, randomized (1:1), open-label, dose-finding study. Patients were randomized to a daily maintenance dose of 100 mg or 150 mg. A 200 mg dose was also planned.
- Participants: Up to 60 adults (18-65 years) with SCD, hemoglobin levels between 5.5 g/dL and 10.5 g/dL, and 10 or fewer vaso-occlusive crises in the prior year.
- Primary Outcome (Phase 2): Change in hemoglobin levels after 12 weeks of treatment.
- Secondary Outcomes (Phase 2): Assessments of PK and PD, and the relationship between GBT601 and measures of anemia and hemolysis.

#### 2.4. Visualizations



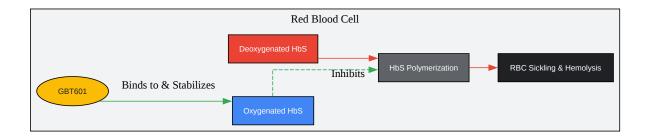


Diagram 3: GBT601 HbS Polymerization Inhibition Pathway.



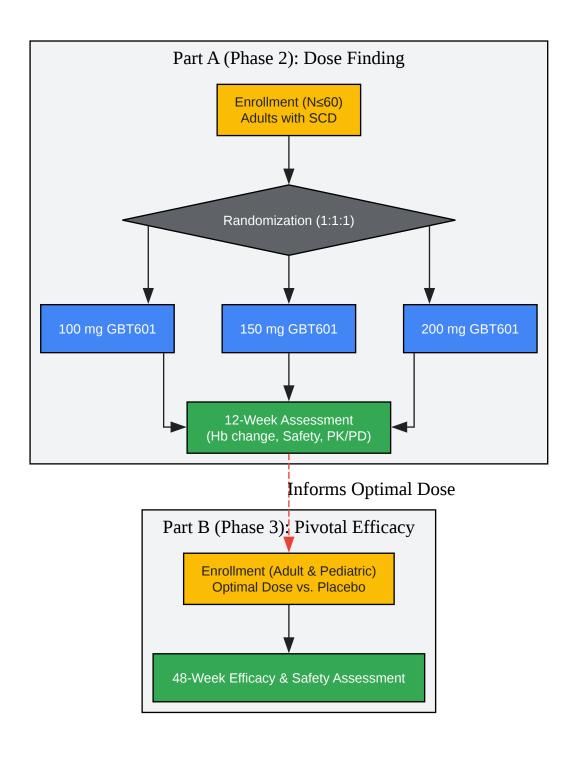


Diagram 4: GBT601 Phase 2/3 Clinical Trial Workflow.

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### References

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